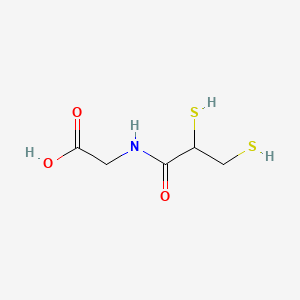

Glycine, N-(2,3-dimercapto-1-oxopropyl)-

Description

Contextualization within Glycine (B1666218) Derivatives and Thiols

Glycine, the simplest proteinogenic amino acid, serves as a fundamental building block in numerous biological processes. nih.gov Its structural simplicity, consisting of a single hydrogen atom as its side chain, allows for significant chemical modification, leading to a vast array of glycine derivatives with diverse functionalities. These derivatives are synthesized for various applications, from therapeutic agents to research tools. nih.govnih.gov The core structure of glycine provides a biocompatible scaffold that can be functionalized to interact with specific biological targets.

A key feature of Glycine, N-(2,3-dimercapto-1-oxopropyl)- is the presence of two thiol (-SH) groups. Thiols are organosulfur compounds that play a critical role in biochemistry. The thiol group is a potent nucleophile and a strong ligand for metal ions. This reactivity is central to the function of many enzymes and coenzymes, such as coenzyme A, and is integral to the antioxidant defense systems in the body, exemplified by glutathione (B108866), a tripeptide containing cysteine (a thiol-containing amino acid). nih.gov The incorporation of thiol groups into a glycine backbone, therefore, suggests a molecule designed for specific chemical interactions, particularly with metals.

Significance of the N-(2,3-dimercapto-1-oxopropyl)- Moiety in Molecular Design

The N-(2,3-dimercapto-1-oxopropyl)- moiety is the defining functional component of this glycine derivative. This group is structurally related to well-known chelating agents such as 2,3-dimercaptopropan-1-ol (British Anti-Lewisite, BAL) and its derivatives, meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS). nih.govnih.govinn.no These molecules are recognized for their high affinity for heavy metal ions.

The primary significance of the N-(2,3-dimercapto-1-oxopropyl)- group lies in its potent chelating ability. The two adjacent thiol groups can form stable five-membered rings with metal ions, a thermodynamically favorable arrangement. This structural feature allows the molecule to bind tightly to heavy metals like mercury, lead, and arsenic, facilitating their removal from biological systems. nih.govnih.govinn.no The glycine portion of the molecule can influence its pharmacokinetic properties, such as solubility and membrane transport, potentially offering advantages over other dithiol chelators. The amide linkage between the dimercaptopropionyl group and glycine is a common structural motif in biologically active molecules.

Research Gaps and Investigative Objectives for the Chemical Compound

While the structural components of Glycine, N-(2,3-dimercapto-1-oxopropyl)- suggest its potential as a chelating agent, specific research on this exact compound appears to be limited in publicly available literature. This scarcity of data points to several research gaps and outlines clear objectives for future investigation.

A primary research objective would be the synthesis and full characterization of Glycine, N-(2,3-dimercapto-1-oxopropyl)-. This would involve developing an efficient synthetic route and confirming the molecule's structure and purity using modern analytical techniques such as NMR, mass spectrometry, and infrared spectroscopy.

Following its synthesis, a thorough investigation of its metal-binding properties is crucial. This would entail determining the stability constants of its complexes with various heavy metal ions and comparing them to existing chelating agents. Understanding the stoichiometry and coordination chemistry of these metal complexes would provide insight into its mechanism of action.

Furthermore, its biological activity warrants exploration. Studies on its ability to mobilize heavy metals from tissues and its potential to mitigate metal-induced toxicity in cell culture and animal models would be essential. A key investigative objective would be to assess its efficacy and safety profile compared to established chelators like DMSA and DMPS. For instance, exploring whether the glycine conjugate alters the distribution of the chelator and the mobilized metals in the body would be a significant area of inquiry. The potential for this compound to be a substrate for renal transporters, as has been shown for DMPS, is another avenue for research. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

62546-15-0 |

|---|---|

Molecular Formula |

C5H9NO3S2 |

Molecular Weight |

195.3 g/mol |

IUPAC Name |

2-[2,3-bis(sulfanyl)propanoylamino]acetic acid |

InChI |

InChI=1S/C5H9NO3S2/c7-4(8)1-6-5(9)3(11)2-10/h3,10-11H,1-2H2,(H,6,9)(H,7,8) |

InChI Key |

CUGDCSCCEADZCG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)S)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Glycine, N 2,3 Dimercapto 1 Oxopropyl

Strategies for N-Acylation of Glycine (B1666218) with 2,3-Dimercapto-1-oxopropyl Derivatives

The core of the synthesis of Glycine, N-(2,3-dimercapto-1-oxopropyl)- lies in the efficient N-acylation of glycine. This transformation can be approached through several strategies, each with its own merits and challenges.

Direct Amide Bond Formation Approaches

The direct formation of the amide bond between 2,3-dimercaptopropanoic acid and glycine is conceptually the most straightforward approach. This typically involves the activation of the carboxylic acid group of the 2,3-dimercapto-1-oxopropyl moiety to facilitate nucleophilic attack by the amino group of glycine. A variety of coupling agents developed for peptide synthesis can be employed for this purpose.

Commonly used coupling agents that could be applied to this synthesis include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. Other potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also viable options. tdcommons.org

A plausible synthetic route, analogous to the preparation of the structurally related N-(2-mercaptopropionyl)glycine, would involve the initial synthesis of a disulfide precursor, 2,2'-dithiobis(3-chloropropanoic acid), which can then be coupled with glycine. nih.gov The resulting disulfide can subsequently be reduced to yield the final product. An alternative is the direct coupling of 2,3-dimercaptopropanoic acid with a glycine ester, followed by hydrolysis of the ester to yield the final product.

| Coupling Agent Class | Examples | Additives |

| Carbodiimides | DCC, EDC | HOBt, DMAP |

| Uronium/Guanidinium Salts | HATU, HBTU | DIPEA |

| Phosphonium Salts | PyBOP | |

| Chloroformates | Ethyl Chloroformate |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of Glycine, N-(2,3-dimercapto-1-oxopropyl)-. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and coupling agents.

For the amide coupling step, polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically employed. unito.it The temperature is usually kept low (e.g., 0 °C to room temperature) to minimize side reactions, such as racemization if chiral centers are present. The reaction time can vary from a few hours to overnight, and progress is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In a synthesis analogous to that of N-(2-mercaptopropionyl)glycine, the coupling of the disulfide precursor with glycine can be carried out in an aqueous solution of sodium carbonate at room temperature. nih.gov Subsequent purification steps would involve acidification to precipitate the product, followed by extraction and crystallization. The final reduction of the disulfide can be achieved using a reducing agent like zinc in an acidic medium. tdcommons.org

Stereoselective Synthesis Considerations for Chiral Centers

The 2,3-dimercapto-1-oxopropyl moiety contains a chiral center at the C2 position. Therefore, the synthesis of enantiomerically pure Glycine, N-(2,3-dimercapto-1-oxopropyl)- requires stereoselective control. This can be achieved by starting with an enantiomerically pure form of 2,3-dimercaptopropanoic acid.

If a racemic mixture of the starting acid is used, the resulting product will be a mixture of diastereomers, as glycine itself is achiral but becomes prochiral upon N-acylation in this context. The separation of these diastereomers would then be necessary, which can be a challenging process.

The use of chiral auxiliaries or stereoselective catalysts are common strategies in asymmetric synthesis to control the stereochemical outcome of reactions. However, for a direct acylation, the most straightforward approach remains the use of an enantiopure starting material. The conditions for the amide bond formation must also be chosen carefully to avoid racemization of the chiral center in the acylating agent.

Mechanistic Studies of Synthetic Pathways

Elucidation of Reaction Intermediates

The formation of the amide bond proceeds through a series of reactive intermediates. When a coupling agent such as a carbodiimide (B86325) (e.g., EDC) is used, it first activates the carboxylic acid of the (protected) 2,3-dimercaptopropanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of glycine.

To increase the efficiency of the coupling and suppress the formation of by-products such as N-acylurea, an additive like HOBt is often included. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester. This ester is less reactive than the O-acylisourea but more stable, and it readily reacts with the amine of glycine to form the desired amide bond, regenerating HOBt in the process.

In the context of using a disulfide precursor, the key intermediate is the N-acylated glycine containing the disulfide bridge. The final step of the synthesis would then involve the reduction of this disulfide, likely proceeding through a mechanism where the reducing agent (e.g., zinc) transfers electrons to the sulfur-sulfur bond, leading to its cleavage and the formation of the two free thiol groups upon workup.

Kinetic Analysis of Key Synthetic Steps

Detailed kinetic studies specifically for the synthesis of Glycine, N-(2,3-dimercapto-1-oxopropyl)- are not extensively available in public-domain literature. However, the principal synthetic step involves the formation of an amide bond between the carboxyl group of 2,3-dimercaptosuccinic acid (or an activated derivative) and the amino group of glycine. The kinetics of this N-acylation can be understood by examining analogous amide formation reactions.

Generally, the direct thermal condensation of a carboxylic acid and an amine to form an amide follows second-order kinetics. researchgate.net The reaction mechanism is thought to proceed through a neutral intermediate involving carboxylic acid dimerization via hydrogen bonding, which facilitates the nucleophilic attack by the amine. researchgate.net The rate of this uncatalyzed reaction is often slow and requires elevated temperatures.

The reaction rate is significantly influenced by several factors:

Catalysts: The process can be accelerated by acid or base catalysts. Lewis acids or reagents like dichlorosilane (B8785471) derivatives can promote the reaction. researchgate.net

Activation: Activating the carboxylic acid group, for instance, by converting it to an acyl-CoA ester, acyl halide, or mixed anhydride, dramatically increases the reaction rate. nih.govnih.gov Studies on the N-acylation of glycine using various acyl-CoA esters have shown that the Michaelis constant (Km) for glycine can range from 0.5 to 2.9 mM, indicating that substrate concentration is a decisive factor in the rate of glycine conjugate formation. nih.gov

Temperature and pH: The reaction is temperature-dependent, with higher temperatures generally leading to faster rates. researchgate.net The pH of the medium is also critical, as it affects the protonation state of both the amine (affecting its nucleophilicity) and the carboxylic acid.

Steric and Polar Effects: The structure of the acylating agent influences the reaction rate. Kinetic investigations into the acidolysis of N-acyl glycine amides have shown a correlation between the rate constants and both the polar and steric parameters of the substituents. nih.gov

In a typical laboratory or industrial synthesis, the formation of the amide bond in Glycine, N-(2,3-dimercapto-1-oxopropyl)- would likely be optimized by using an activated form of the dicarboxylic acid and carefully controlling temperature and pH to achieve a favorable reaction rate and yield.

Derivatization Strategies for the Dimercapto Moiety of the Compound

The vicinal thiol groups are the most reactive sites on the Glycine, N-(2,3-dimercapto-1-oxopropyl)- molecule, offering numerous possibilities for chemical derivatization. These transformations allow for the modification of the compound's properties or for its use as a versatile chemical building block.

Thiol Alkylation and Arylation Reactions

The sulfhydryl groups can be readily alkylated or arylated to form stable thioether linkages. This is one of the most common transformations for thiols. jmaterenvironsci.com The general strategy involves a nucleophilic substitution (SN2) mechanism. The thiol is first treated with a base to deprotonate the sulfhydryl group, forming a more nucleophilic thiolate anion (RS⁻). This thiolate then reacts with an alkyl or aryl halide (or other electrophile) to displace the leaving group and form the thioether. jmaterenvironsci.com For the title compound, using at least two equivalents of the alkylating agent would lead to the dialkylated product.

A variety of reagents and conditions can be employed for this transformation, as summarized in the table below.

| Reaction Type | Reagent Class | Specific Examples | Typical Conditions | Reference(s) |

| S-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Base (e.g., NaH, TBAOH), Solvent (e.g., Toluene, neat) | jmaterenvironsci.comacs.org |

| S-Alkylation | Carbonates | Dimethyl carbonate (DMC) | Base (e.g., [Bmim]Cl), 110 °C | jmaterenvironsci.com |

| Reductive Alkylation | Alkenes | Norbornene, Styrene | Radical initiator, Phosphite S-atom acceptor | acs.org |

This table is interactive. Click on headers to sort.

Controlled Disulfide Bond Formation and Reduction Chemistries

The two adjacent thiol groups can undergo a reversible oxidation-reduction reaction. Oxidation leads to the formation of a stable five-membered cyclic disulfide, while reduction cleaves this bond to regenerate the dithiol. This thiol-disulfide interconversion is a key process in many biological systems. libretexts.org

Disulfide Bond Formation (Oxidation): The formation of the intramolecular disulfide bond is an oxidation reaction that can be achieved using various mild oxidizing agents. libretexts.orgyoutube.com The kinetics of this cyclization can be very rapid, with studies on similar systems showing that the reaction can be nearly complete within minutes. nih.gov This process is often mechanistically described as a thiol-disulfide exchange. nih.govnih.gov

Disulfide Bond Reduction: The disulfide bridge can be readily cleaved back to the free thiols by treatment with an excess of a reducing agent. Common laboratory reagents for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), which function similarly to biological reducing agents like glutathione (B108866) (GSH). libretexts.org

The table below outlines common reagents for these transformations.

| Transformation | Reagent Class | Specific Examples | Typical Conditions | Reference(s) |

| Oxidation | Halogens | Iodine (I₂), Bromine (Br₂) | Inert solvent | libretexts.org |

| Oxidation | Ambient Oxygen | Air, O₂ | Often catalyzed by metal ions (e.g., Cu²⁺) | youtube.com |

| Oxidation | Peroxides | Hydrogen peroxide (H₂O₂) | Aqueous solution | nih.gov |

| Reduction | Thiol Reagents | Dithiothreitol (DTT), β-Mercaptoethanol (BME) | Aqueous buffer | libretexts.org |

| Reduction | Metal/Acid | Zinc and acid | Acidic aqueous solution | libretexts.org |

This table is interactive. Click on headers to sort.

Formation of Thioacetals and Thioethers

As discussed in section 2.3.1, the formation of thioethers is achieved through alkylation or arylation of the thiol groups.

The vicinal dithiol moiety is also an excellent precursor for the synthesis of cyclic thioacetals. masterorganicchemistry.com This reaction involves the condensation of the two thiol groups with an aldehyde or a ketone. The reaction is typically catalyzed by a Brønsted or Lewis acid. This transformation is valuable in organic synthesis, as thioacetals can serve as protecting groups for carbonyl functionalities.

The general reaction involves the acid-catalyzed attack of the thiols on the carbonyl carbon, followed by the elimination of a water molecule to form a stable five-membered 1,3-dithiolane (B1216140) ring system.

| Carbonyl Compound | Catalyst | Typical Conditions | Reference(s) |

| Aldehyd (R-CHO) | Lewis Acid (e.g., BF₃, TiCl₄, ZnCl₂) | Aprotic solvent (e.g., CH₂Cl₂, CHCl₃) | masterorganicchemistry.com |

| Ketone (R₂C=O) | Lewis Acid (e.g., BF₃, TiCl₄, ZnCl₂) | Aprotic solvent (e.g., CH₂Cl₂, CHCl₃) | masterorganicchemistry.com |

| Aldehyde (R-CHO) | Brønsted Acid (e.g., H⁺) | Anhydrous conditions | masterorganicchemistry.com |

| Ketone (R₂C=O) | Brønsted Acid (e.g., H⁺) | Anhydrous conditions | masterorganicchemistry.com |

This table is interactive. Click on headers to sort.

Purification and Isolation Techniques for the Synthetic Products

The purification and isolation of Glycine, N-(2,3-dimercapto-1-oxopropyl)- and its derivatives require careful consideration of the chemical stability of the thiol groups. Thiols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfide impurities. researchgate.net Therefore, implementing air-free techniques is often crucial for obtaining high-purity material. chemistryviews.orglehigh.eduwdfiles.comwikipedia.org

General Considerations for Handling:

Inert Atmosphere: Manipulations should ideally be carried out under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox. wikipedia.org

Degassed Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas. wikipedia.org

Acidic Conditions: Oxidation of thiols is often slower at lower pH. In some purification methods, like silica (B1680970) gel chromatography, the addition of a small amount of a weak acid can help suppress disulfide formation.

Purification and Isolation Methods:

| Technique | Description | Key Considerations | Reference(s) |

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase (e.g., silica gel, alumina). | Can be performed under a positive pressure of inert gas. Silica can be acidic, which may help prevent thiol oxidation. | nih.govathmicbiotech.com |

| Preparative HPLC | High-resolution separation for high-purity samples. Can be scaled up from analytical methods. | Allows for precise separation of the desired product from closely related impurities. | youtube.comymcamerica.com |

| Covalent Chromatography | Utilizes a resin with a reactive group (e.g., thiopropyl resin) that forms a reversible covalent bond with the thiol. | Highly specific for thiol-containing compounds. The compound is captured on the column and then eluted by adding a reducing agent. gbiosciences.com | gbiosciences.com |

| Recrystallization | Purification of solid compounds based on differences in solubility. | An effective method for obtaining high-purity crystalline material. The solvent system must be carefully chosen. athmicbiotech.com | athmicbiotech.com |

| Inert-Atmosphere Filtration | Removal of solid impurities or isolation of a solid product without exposure to air. | Can be performed using a cannula with a filter or specialized Schlenk-type filtration glassware. chemistryviews.org | chemistryviews.org |

| Solvent Removal | Concentration and isolation of the final product. | Typically performed under vacuum with a cold trap to collect the solvent. Care must be taken to avoid bumping. chemistryviews.org | chemistryviews.org |

This table is interactive. Click on headers to sort.

Structural Elucidation and Spectroscopic Characterization of Glycine, N 2,3 Dimercapto 1 Oxopropyl

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Detailed experimental data from advanced spectroscopic techniques are essential for the unambiguous confirmation of a molecule's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

No specific ¹H, ¹³C, or 2D NMR spectra for Glycine (B1666218), N-(2,3-dimercapto-1-oxopropyl)- were found in the conducted searches. Such data would be critical for mapping the proton and carbon framework of the molecule, establishing connectivity through bonds, and providing insights into its conformational dynamics in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a key technique for determining the precise molecular weight and elemental formula of a compound. A search for HRMS data for Glycine, N-(2,3-dimercapto-1-oxopropyl)- did not yield any specific results, which would be necessary to confirm its elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. While spectra for related compounds containing thiol and glycine moieties exist, no specific IR or Raman spectra for Glycine, N-(2,3-dimercapto-1-oxopropyl)- could be located. This information would be vital for confirming the presence of key functional groups such as the amide, carboxylic acid, and thiol groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The search for UV-Vis spectroscopic data for Glycine, N-(2,3-dimercapto-1-oxopropyl)- was unsuccessful. Such data would help in understanding the electronic properties of the compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. No crystallographic data for Glycine, N-(2,3-dimercapto-1-oxopropyl)- could be found, which would provide precise bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Circular Dichroism)

Given the presence of a stereocenter, chiroptical techniques like circular dichroism would be instrumental in analyzing the stereochemistry of Glycine, N-(2,3-dimercapto-1-oxopropyl)-. However, no circular dichroism studies for this specific compound were identified.

Chromatographic Methods for Purity Assessment and Isomer Separation

The determination of purity and the resolution of stereoisomers are critical aspects of characterizing Glycine, N-(2,3-dimercapto-1-oxopropyl)-. Chromatographic methods, particularly HPLC and GC, are the principal techniques utilized for these analytical challenges.

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like Glycine, N-(2,3-dimercapto-1-oxopropyl)-. It is particularly effective for assessing purity and separating impurities.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a common mode for purity analysis. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For glycine derivatives, the mobile phase often consists of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. smmu.edu.cn A gradient elution, where the concentration of the organic modifier is increased over time, is typically employed to separate the main compound from any impurities, which may include starting materials, by-products, or degradation products. google.com Detection can be achieved using a UV detector, as the amide bond provides some UV absorbance, or more universally with a Charged Aerosol Detector (CAD), which is suitable for compounds lacking a strong chromophore. thermofisher.com For enhanced sensitivity, especially for trace impurities, derivatization with a fluorescent tag can be employed. Reagents like ThioGlo 3 can react with the thiol groups to produce highly fluorescent derivatives, allowing for detection at very low concentrations. nih.gov

Isomer Separation: The structure of Glycine, N-(2,3-dimercapto-1-oxopropyl)- contains chiral centers, leading to the existence of stereoisomers. Chiral HPLC is the gold standard for separating these enantiomers and diastereomers. unife.it This can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of compounds. unife.it The separation relies on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Indirect Separation: This involves pre-column derivatization of the analyte with a chiral derivatizing agent to form diastereomers. bio-rad.com These diastereomeric pairs have different physicochemical properties and can then be separated on a standard, non-chiral HPLC column, such as a C18 column. bio-rad.com

The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol), is critical for achieving optimal resolution on a CSP. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of Related Glycine Derivatives This table is a composite based on methods for analogous compounds and illustrates typical parameters.

| Parameter | Purity Analysis (RP-HPLC) | Isomer Separation (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., Acclaim™ Polar Advantage II) thermofisher.com | Cellulose-based CSP (e.g., Chiralcel®) unife.it |

| Mobile Phase | A: 0.05 M Sodium Acetate Buffer B: Acetonitrile smmu.edu.cn | n-Hexane / 2-Propanol / Trifluoroacetic Acid |

| Elution Mode | Gradient | Isocratic researchgate.net |

| Flow Rate | 1.0 mL/min smmu.edu.cn | 0.5 - 1.0 mL/min unife.it |

| Detection | UV (e.g., 210 nm) or CAD thermofisher.com | UV (e.g., 220 nm) |

| Derivatization | Optional (e.g., ThioGlo 3 for fluorescence) nih.gov | Generally not required for direct separation |

Gas chromatography is a high-resolution separation technique, but it is suitable only for volatile and thermally stable compounds. Glycine, N-(2,3-dimercapto-1-oxopropyl)- is a polar, non-volatile molecule due to its carboxylic acid, amide, and thiol functional groups. Therefore, a chemical derivatization step is mandatory prior to GC analysis to increase its volatility and thermal stability. sigmaaldrich.comnih.gov

Derivatization: The primary goal of derivatization is to mask the polar functional groups. The active hydrogens on the carboxyl (-COOH) and thiol (-SH) groups are replaced with nonpolar moieties. sigmaaldrich.com

Silylation: This is a very common technique where silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are used to convert the -COOH and -SH groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters and thioethers. nih.govmdpi.com TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Alkylation/Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl ester) using reagents like methyl chloroformate (MCF). nih.gov This is often followed by acylation of the amino and thiol groups.

A two-step derivatization can also be performed, for instance, silylation of the carboxylic acid followed by trifluoroacyl derivatization of the amino group. nih.gov

GC Analysis: Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Detection is most powerfully achieved using a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for structural confirmation of the analyte and any impurities. hmdb.ca The characteristic fragmentation patterns of the derivatives in the mass spectrometer are crucial for their unambiguous identification. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC Analysis of Amino and Carboxylic Acids This table summarizes common derivatization approaches applicable to the functional groups in the target molecule.

| Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -SH, -NH | TMS Ester/Thioether/Amine nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -SH, -NH | TBDMS Ester/Thioether/Amine sigmaaldrich.commdpi.com |

| Methyl Chloroformate | MCF | -COOH, -NH | Methyl Ester, Methoxycarbonyl Amine nih.gov |

| Pentafluoropropionic Anhydride | PFPA | -NH, -SH | Pentafluoropropionyl Amide/Thioester nih.gov |

Computational and Theoretical Investigations of Glycine, N 2,3 Dimercapto 1 Oxopropyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of "Glycine, N-(2,3-dimercapto-1-oxopropyl)-". These methods, grounded in the principles of quantum mechanics, provide detailed insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of "Glycine, N-(2,3-dimercapto-1-oxopropyl)-". DFT calculations can be employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For instance, in a study of N-acetyl-L-cysteine-N-methylamide, a related compound, DFT calculations at the B3LYP/6-31G(d) level of theory were used to explore its full conformational space. nih.gov

By mapping the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles, a potential energy surface can be constructed. This surface reveals the various stable conformations (local minima) and the energy barriers (transition states) that separate them. For "Glycine, N-(2,3-dimercapto-1-oxopropyl)-", DFT would be instrumental in understanding the preferred orientations of the dimercaptopropionyl group relative to the glycine (B1666218) backbone.

| Parameter | Value |

|---|---|

| C-S Bond Length | 1.86 Å |

| S-H Bond Length | 1.34 Å |

| C=O Bond Length (Amide) | 1.23 Å |

| C-N Bond Length (Amide) | 1.35 Å |

| Φ (Phi) Dihedral Angle | -150° |

| Ψ (Psi) Dihedral Angle | 150° |

This table presents illustrative data from computational studies on N-acetyl-L-cysteine-N-methylamide, a molecule with structural similarities to Glycine, N-(2,3-dimercapto-1-oxopropyl)-, to demonstrate the type of information obtainable through DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate predictions of electronic properties. For "Glycine, N-(2,3-dimercapto-1-oxopropyl)-", ab initio calculations would be valuable for determining properties such as ionization potential, electron affinity, and the distribution of electron density. This information is crucial for understanding the molecule's reactivity and its ability to participate in intermolecular interactions. A comprehensive conformational analysis of N-acetyl-L-cysteine-N-methylamide was conducted using both ab initio (RHF/6-31G(d)) and DFT methods, highlighting the utility of these approaches in mapping the potential energy landscape of such molecules. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. "Glycine, N-(2,3-dimercapto-1-oxopropyl)-" possesses several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can systematically explore the conformational space by rotating the single bonds in the molecule and calculating the corresponding energy. The results are often visualized as a potential energy surface, where the low-energy regions correspond to the most probable conformations. For a molecule like "Glycine, N-(2,3-dimercapto-1-oxopropyl)-", understanding the conformational preferences of the dithiol group is particularly important, as this will dictate its ability to chelate metal ions. Combined experimental and computational studies on glycinamide (B1583983) have revealed the prevalence of different conformations in various solvents, underscoring the importance of environmental effects on molecular shape. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Flexibility

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solution. nih.govacs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

| Parameter | Typical Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Root Mean Square Deviation (RMSD) | 1-3 Å (for stable conformations) |

| Radial Distribution Function g(r) | Peaks indicating solvent structuring around solute |

This table provides a general overview of parameters and outputs from a typical molecular dynamics simulation of a peptide, illustrating the type of data that would be generated for Glycine, N-(2,3-dimercapto-1-oxopropyl)-.

Molecular Docking Studies for Predictive Interactions with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to predict how a small molecule, such as "Glycine, N-(2,3-dimercapto-1-oxopropyl)-", might bind to a protein target.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. For "Glycine, N-(2,3-dimercapto-1-oxopropyl)-", docking studies could be used to predict its interaction with metalloproteins, where the dithiol moiety could chelate the metal ion in the active site. The binding affinity of ligands can be expressed as a docking score in kcal/mol. researchgate.netnih.govresearchgate.net

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|

| Ligand A (Thiol-containing) | -8.5 | CYS, HIS, MET |

| Ligand B (Amide-containing) | -7.2 | ASP, ASN, SER |

| Ligand C (Reference Inhibitor) | -9.1 | TYR, TRP, PHE |

This table shows example docking scores for different types of ligands, demonstrating how molecular docking can be used to rank potential binding affinities. The scores and interacting residues are for illustrative purposes.

Prediction of Structure-Reactivity and Structure-Function Relationships via Computational Models

Computational models can be developed to predict the reactivity and function of molecules based on their structure. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate variations in the chemical structure of a series of compounds with their biological activity. nih.gov

For "Glycine, N-(2,3-dimercapto-1-oxopropyl)-", computational models could be used to predict its reactivity, such as the pKa of the thiol groups or its susceptibility to oxidation. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build models that predict the molecule's ability to act as a chelating agent or its potential to interact with specific biological pathways. Predictive models for thiol reactivity have been developed that utilize parameters such as electron affinity to forecast the rate of reaction with biological nucleophiles like glutathione (B108866). chemrxiv.org

Analysis of Reaction Mechanisms and Transition States using Computational Chemistry

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions at a molecular level. For Glycine, N-(2,3-dimercapto-1-oxopropyl)-, also known as N-(2,3-dimercaptopropionyl)glycine, computational studies are pivotal in elucidating its reaction mechanisms, particularly in the context of its primary function as a chelating agent. These theoretical investigations allow for the characterization of transient structures, such as transition states, and the determination of reaction pathways that are often difficult or impossible to observe experimentally.

At present, specific computational studies detailing the reaction mechanisms and transition states exclusively for Glycine, N-(2,3-dimercapto-1-oxopropyl)- are not extensively available in publicly accessible literature. However, the principles of its reactivity can be inferred from computational studies on analogous dithiol compounds, such as meso-dimercaptosuccinic acid (DMSA), and general computational methodologies for studying thiol-containing molecules. mdpi.comnih.gov

Theoretical investigations into the reaction mechanisms of chelating agents like Glycine, N-(2,3-dimercapto-1-oxopropyl)- typically employ quantum chemical methods, such as Density Functional Theory (DFT). researchgate.netdiva-portal.org These methods are used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This path includes the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

A key area of interest for computational analysis is the chelation of heavy metal ions. Studies on similar dithiol chelators have shown that the coordination can involve both the sulfur and oxygen atoms of the molecule. nih.gov For Glycine, N-(2,3-dimercapto-1-oxopropyl)-, computational models could predict the geometry of the resulting metal complex, the bond lengths and angles, and the binding energies. For instance, in the chelation of lead (Pb²⁺) or cadmium (Cd²⁺), it is plausible that one sulfur atom and the adjacent amide's oxygen or the carboxylate oxygen act as the primary donor atoms. nih.gov In the case of mercury (Hg²⁺), which has a high affinity for sulfur, it is likely that both thiol groups would be the primary coordinators. nih.gov

The analysis of transition states in these chelation reactions would involve calculating the geometry of the transient species as the metal ion approaches and binds to the ligand. This includes determining which donor atom initiates the attack and the energetic barriers associated with the conformational changes required for the ligand to wrap around the metal ion.

Furthermore, computational chemistry can be used to investigate other potential reactions, such as the oxidation of the thiol groups to form disulfides. The reaction of thiols with reactive oxygen species or other electrophiles can be modeled to understand the molecule's role as an antioxidant. Such studies would involve calculating the activation energies for various proposed pathways, helping to determine the most likely reaction mechanism. figshare.comnih.gov For example, the reaction between a thiol and an electrophile can be modeled to determine the free energies of reaction (ΔG) and activation (ΔG‡). figshare.comnih.gov

Below is an illustrative table representing the type of data that could be generated from a computational study on the reaction of a generic thiol with an electrophile, based on methodologies seen in the literature. figshare.com

| Reaction Pathway | Reactant(s) | Transition State (TS) Geometry | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

| Nucleophilic Attack | R-SH + E⁺ | [R-S---H---E]⁺ | 15.2 | -5.8 |

| Disulfide Formation | 2 R-SH + [O] | [R-S---S-R]⁻ + H₂O | 10.5 | -50.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the kind of theoretical data that computational analysis of reaction mechanisms for Glycine, N-(2,3-dimercapto-1-oxopropyl)- would aim to produce.

Coordination Chemistry and Metal Chelation Studies of Glycine, N 2,3 Dimercapto 1 Oxopropyl

Investigation of Ligand-Metal Ion Interactions

The way metal ions interact with a multidentate ligand like Glycine (B1666218), N-(2,3-dimercapto-1-oxopropyl)- in a solution is a complicated process. It is affected by things like the pH of the solution, the type of metal ion, and the ratio of the ligand to the metal. To understand how chelation works and how stable the resulting complexes are, it is essential to first understand these interactions.

Determining the stoichiometry of metal complexes, which is the ratio of the metal ion to the ligand, is a crucial first step in their characterization. Although there is no direct research available on Glycine, N-(2,3-dimercapto-1-oxopropyl)-, we can get some ideas from studies on similar molecules. For example, studies on metal ion complexes with sulphathiazole and glycine have shown that they can form binary systems with metal-to-ligand ratios of 1:1, 1:2, and sometimes 1:3. scirp.org Also, the creation of binuclear diimine complexes has shown a metal-to-ligand ratio of 2:1. mdpi.com For Glycine, N-(2,3-dimercapto-1-oxopropyl)-, the fact that it has two thiol groups, a carboxylate group, and an amide group means that it could have different stoichiometries depending on the metal ion's coordination number and oxidation state. It is likely that at different pH levels and concentrations of reactants, it could form 1:1, 1:2, and even polynuclear complexes.

Table 1: Possible Chelation Stoichiometries of Glycine, N-(2,3-dimercapto-1-oxopropyl)- with Metal Ions (Hypothetical based on related compounds)

| Metal:Ligand Ratio | Possible Coordination Modes |

|---|---|

| 1:1 | The ligand could act as a bidentate, tridentate, or tetradentate donor, depending on the metal ion's coordination preferences. |

| 1:2 | Two ligand molecules could coordinate to a single metal ion, potentially leading to octahedral or square planar geometries. |

The stability of metal-ligand complexes in a solution is measured by their formation constants, which are also called stability constants. Two common methods used to determine these are spectrophotometry and potentiometry. Spectrophotometric methods work by looking at the change in a solution's absorbance spectrum as the complex is formed. For instance, the formation constants of iron(III) complexes with different ligands have been found by using singular spectrum analysis of UV-Vis spectra. mdpi.com This research showed that mono, bis, and tris complexes were formed, with logarithmic formation constants (log β) between 5.2 and 15.0. mdpi.com

Potentiometric titrations, on the other hand, measure the change in pH or electrode potential when a titrant is added. This method has been used to find the stability constants of metal ion complexes with sulphathiazole and glycine. scirp.org The formation curves are usually made by plotting the degree of complex formation against the negative logarithm of the concentration of the non-protonated ligand. scirp.org A similar method could be used for Glycine, N-(2,3-dimercapto-1-oxopropyl)- to find the protonation constants of the ligand's functional groups (two thiols, one carboxyl, and one amide) and the formation constants with different metal ions. The strong attraction of the soft thiol groups for soft metal ions like Hg(II), Cd(II), and Pb(II) would probably lead to high formation constants.

Table 2: Representative Logarithmic Formation Constants (log β) for Related Ligand-Metal Complexes

| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Source |

|---|---|---|---|---|---|

| 2,2′-bipyridyl | Fe(III) | 5.2 ± 0.1 | 10.3 ± 0.1 | 15.0 ± 0.1 | mdpi.com |

| 5,5-dimethyl-2,2′-bipyridyl | Fe(III) | 5.8 ± 0.1 | 11.0 ± 0.1 | - | mdpi.com |

| 4,4′-di-tert-butyl-2,2′-bipyridyl | Fe(III) | 6.5 ± 0.1 | 12.2 ± 0.1 | - | mdpi.com |

Note: These values are for illustrative purposes and are not for Glycine, N-(2,3-dimercapto-1-oxopropyl)-.

The thermodynamics of how metals and ligands bind together tells us about the spontaneity (Gibbs free energy, ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the complexation reaction. Kinetic studies, on the other hand, tell us about the speed and ways in which complexes are formed and broken down. Although there is no specific thermodynamic and kinetic information for Glycine, N-(2,3-dimercapto-1-oxopropyl)- in the research that was looked at, we can apply general principles. The chelation of metal ions by multidentate ligands is usually a process that is favored by entropy because it releases water molecules that were solvating the metal's coordination sphere.

Kinetic studies, which are often done with methods like stopped-flow spectroscopy, can show the step-by-step process of coordination. For a ligand like Glycine, N-(2,3-dimercapto-1-oxopropyl)-, the first coordination could happen through the carboxylate group, and then the slower formation of chelate rings with the thiol and amide groups would follow. The speed of these steps would be affected by the type of metal ion and the steric and electronic properties of the ligand. Studies on other systems, like the binding of H₂ and N₂ to bimetallic nickel complexes, have shown that thermodynamic and kinetic parameters can be found through variable-temperature NMR studies and lineshape analysis. rsc.org A similar method could be used to study the dynamics of how metals bind to Glycine, N-(2,3-dimercapto-1-oxopropyl)-.

Characterization of Metal Complexes Formed with the Compound

Spectroscopic methods are very important for looking at the coordination environment of metal ions in their complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is especially good for finding the functional groups that are involved in coordination. The coordination of the carboxylate group is usually shown by a shift in the asymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)). The involvement of the amide group can be seen from shifts in the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. The S-H stretching vibration of the thiol groups, which is usually seen in the 2550-2600 cm⁻¹ area, should disappear when it coordinates to a metal ion, and new bands for M-S vibrations might show up at lower frequencies. In studies of diimine complexes, a shift in the C=N stretching frequency was seen when it coordinated to a metal ion. mdpi.com Also, in coumarin (B35378) oxyacetate complexes, the disappearance of the ν(OH) carboxylate vibration and the appearance of bands for coordinated water molecules were seen. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can tell us about the geometry of the coordination sphere and the type of electronic transitions. Ligand-to-metal charge transfer (LMCT) bands are expected, especially for complexes with thiol groups that are easy to oxidize and metal ions that are easy to reduce. For example, in diimine complexes, both intra-ligand transitions and d-d transitions were seen in the UV-Vis spectra, which gave us information about the electronic structure and geometry of the complexes. mdpi.com The study of iron(III) complexes with bipyridyl derivatives showed clear absorption peaks for π→π* and n→π* transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C) can give us detailed information about the structure of the ligand in the complex. The chemical shifts of protons and carbons near the coordination sites will be affected by whether the metal ion is diamagnetic or paramagnetic. For diamagnetic complexes, changes in chemical shifts when they coordinate can help us find the binding sites. For paramagnetic complexes, the spectra might be wider, but the hyperfine shifts can tell us about the spin distribution. The presence of rotamers in N-alkylated glycine derivatives has been studied using temperature-dependent ¹H NMR spectroscopy. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy can be used for complexes that have paramagnetic metal ions (like Cu(II), Mn(II), Fe(III)). The EPR spectrum can tell us about the oxidation state of the metal, the symmetry of the coordination environment, and the type of donor atoms. For example, EPR has been used to study anionic dimeric dinitrosyl iron complexes. nih.gov

Table 3: Expected Spectroscopic Changes upon Complexation of Glycine, N-(2,3-dimercapto-1-oxopropyl)- (Hypothetical)

| Spectroscopic Technique | Expected Observation | Interpretation |

|---|---|---|

| IR | Disappearance of ν(S-H) band; Shift in ν(C=O) and ν(COO⁻) bands; Appearance of ν(M-S) bands | Coordination via thiol, carbonyl, and carboxylate groups |

| UV-Vis | Appearance of new absorption bands (LMCT, d-d transitions) | Formation of the complex and information on its electronic structure and geometry |

| ¹H NMR (for diamagnetic complexes) | Downfield or upfield shifts of protons near coordination sites | Identification of binding sites |

For example, X-ray diffraction studies of Zn(II) complexes with carbazate (B1233558) ligands have shown that they have distorted square pyramid and octahedral geometries. mdpi.com The crystal structure of a rhenium(V) oxo complex with a phosphinopropionylglycylcysteine methyl ester ligand showed a distorted square pyramidal coordination. nih.gov Also, structural analyses of N-alkylated glycine derivatives have shown that they form complex hydrogen-bonding networks. mdpi.com

Because Glycine, N-(2,3-dimercapto-1-oxopropyl)- has multiple donor sites, it can have different coordination geometries depending on the metal ion. For example, with a metal ion that likes octahedral coordination, the ligand could act as a tetradentate donor with two other coordination sites taken up by solvent molecules or other ligands. Or, two ligand molecules could coordinate to one metal center. The fact that it has two thiol groups also means that it could form bridged, polynuclear complexes.

Selectivity and Affinity Profiling for Various Metal Ions

The efficacy of a chelating agent is determined by its relative affinity for different metal ions. Glycine, N-(2,3-dimercapto-1-oxopropyl)- exhibits a distinct profile of interaction with both toxic heavy metals and essential trace elements. The presence of two thiol groups and a carboxylate group provides multiple binding sites, allowing for the formation of stable chelate rings with metal cations.

Research indicates that Glycine, N-(2,3-dimercapto-1-oxopropyl)- demonstrates a significant affinity for heavy metal ions. The soft sulfur donors in the molecule show a strong preference for soft metal acceptors like mercury (Hg²⁺) and lead (Pb²⁺), in accordance with the Hard and Soft Acids and Bases (HSAB) principle.

Studies have focused on the formation and stability of complexes between this chelating agent and various heavy metals. For instance, it has been shown to form stable, water-soluble complexes with these metals, which is a key characteristic for effective chelation. The interaction with arsenic is also of significant interest, given the metalloid's toxicity. The chelator is capable of binding arsenic, facilitating its complexation.

The affinity for these metals is often quantified by determining the stability constants (log K) of the resulting complexes. While specific, directly comparable stability constants for Glycine, N-(2,3-dimercapto-1-oxopropyl)- with all these metals are not always available in a single report, the collective evidence points to a high affinity. The general trend for dithiol chelators suggests a high affinity for mercuric ions.

Table 1: Interaction Profile with Heavy Metal Ions

| Metal Ion | Observed Interaction | Complex Characteristics |

|---|---|---|

| Cadmium (Cd²⁺) | Strong Chelation | Formation of stable complexes. |

| Lead (Pb²⁺) | Strong Chelation | High affinity, forms water-soluble complexes. |

| Mercury (Hg²⁺) | Very Strong Chelation | Particularly high affinity due to soft-soft interaction. |

An ideal chelating agent should have a lower affinity for essential trace metals compared to toxic heavy metals to avoid disrupting normal physiological processes. Glycine, N-(2,3-dimercapto-1-oxopropyl)- has been studied for its interaction with essential ions like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺).

The interaction with zinc is particularly important, as many chelating agents can inadvertently deplete levels of this essential element. Research suggests that while Glycine, N-(2,3-dimercapto-1-oxopropyl)- does bind with zinc, the stability of the resulting complex is generally lower than that of its complexes with heavy metals like mercury and lead.

Copper ions also form complexes with this ligand. The relative affinity for copper versus toxic metals is a critical parameter in evaluating its selectivity. Iron chelation by this compound is less extensively characterized in readily available literature compared to its interactions with other divalent cations.

Table 2: Interaction Profile with Essential Trace Metal Ions

| Metal Ion | Observed Interaction | Complex Characteristics |

|---|---|---|

| Zinc (Zn²⁺) | Moderate Chelation | Forms complexes, but with generally lower stability than heavy metals. |

| Copper (Cu²⁺) | Chelation | Binds to form complexes; selectivity is a key research focus. |

Mechanistic Insights into Chelation Processes and Ligand Exchange Reactions

The mechanism of chelation by Glycine, N-(2,3-dimercapto-1-oxopropyl)- involves the donation of electron pairs from the sulfur and oxygen atoms to the metal ion, forming coordinate bonds. The formation of five- or six-membered chelate rings is a key stabilizing factor in these complexes. The two sulfhydryl groups and the carboxylate group can act in concert to bind a single metal ion, or potentially bridge between multiple metal centers depending on the coordination geometry and stoichiometry.

The chelation process is a dynamic equilibrium. The rate of complex formation and dissociation is a critical aspect of the chelator's function. For a chelating agent to be effective, it must be able to rapidly bind the target metal ion.

Ligand exchange reactions are also a central part of the mechanistic picture. In a biological system, a chelating agent must compete with endogenous ligands (e.g., proteins, amino acids) for the metal ion. The ability of Glycine, N-(2,3-dimercapto-1-oxopropyl)- to displace a metal from its biological binding sites depends on the relative stability of the complexes formed. The thermodynamics of these exchange reactions, including the change in enthalpy and entropy, govern the spontaneity of the process. The formation of the highly stable chelate with the administered ligand provides the thermodynamic driving force for the extraction of the metal from its endogenous binding sites.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Glycine, N-(2,3-dimercapto-1-oxopropyl)- |

| Cadmium |

| Lead |

| Mercury |

| Arsenic |

| Zinc |

| Copper |

Interactions with Biomolecules at a Molecular Level

Investigation of Binding to Proteins and Peptides

The structure of Glycine (B1666218), N-(2,3-dimercapto-1-oxopropyl)- suggests two primary modes of interaction with proteins and peptides. The glycine component can interact with receptors and transporters specific to this amino acid, while the dimercaptopropyl group, a known metal chelator, can bind to metalloproteins.

Characterization of Binding Sites and Modes

The glycine portion of the molecule allows for potential binding to glycine receptors (GlyRs) and glycine transporters (GlyTs). Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system. drugbank.comnih.gov The binding of glycine and its analogs to these sites is well-characterized. For instance, in GlyRs, which are ligand-gated chloride channels, glycine binds to an orthosteric site, inducing a conformational change that opens the channel. nih.gov Molecular dynamics simulations have shown that glycine can be positioned within all five orthosteric binding sites of the GlyR. nih.gov

The dimercaptopropyl moiety, with its two thiol groups, is a potent chelator of heavy metals. This suggests that Glycine, N-(2,3-dimercapto-1-oxopropyl)- could interact with metalloproteins, where it could bind to the metal cofactor. The binding mode would likely involve the coordination of the sulfur atoms to the metal ion, potentially displacing endogenous ligands.

Analysis of Conformational Changes Induced by Binding

The binding of a ligand to a protein often induces conformational changes that are critical for the protein's function. In the case of the glycine-binding domain of the NMDA receptor, the binding of agonists, including glycine, leads to a cleft closure. nih.gov Single-molecule fluorescence resonance energy transfer (smFRET) studies have revealed that the agonist-binding domain can adopt a range of cleft closure states, with full agonists like glycine stabilizing a more closed-cleft conformation, which is linked to receptor activation. nih.gov

It is plausible that the binding of Glycine, N-(2,3-dimercapto-1-oxopropyl)- to a glycine receptor or transporter would induce similar conformational shifts. The extent of these changes would depend on how the N-acyl group affects the binding affinity and efficacy compared to glycine itself.

Exploration of Interactions with Nucleic Acids

Direct evidence for the interaction of Glycine, N-(2,3-dimercapto-1-oxopropyl)- with nucleic acids is not available in the current scientific literature. However, the potential for such interactions can be considered based on the properties of its components. Glycine-rich domains are found in some RNA-binding proteins, suggesting that glycine itself can contribute to protein-RNA interactions. nih.gov For example, some heterogeneous nuclear ribonucleoproteins (hnRNPs) contain a glycine-rich domain and are involved in mRNA processing and export. nih.gov

Furthermore, studies on synthetic polycationic polymers of N-substituted L-2,3-diaminopropionic acid have demonstrated their ability to bind to DNA. mdpi.com These polymers can neutralize the negative charge of the DNA backbone and induce condensation, forming nanostructures. mdpi.com While Glycine, N-(2,3-dimercapto-1-oxopropyl)- is a small molecule and not a polymer, the presence of amide and carboxyl groups could facilitate weaker, transient interactions with the phosphate (B84403) backbone or bases of nucleic acids. However, these interactions are expected to be non-specific and of low affinity compared to dedicated nucleic acid-binding proteins. The structural flexibility of nucleic acids presents a variety of potential binding sites for small molecules. mdpi.com

Mechanistic Studies of Molecular Recognition Events

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The study of these events provides insight into the dynamics of ligand-receptor interactions.

Ligand-Receptor Interaction Dynamics (e.g., with Glycine Receptors or Transporters, if applicable)

The interaction of glycine with its receptors and transporters is a dynamic process. Glycine transporters, such as GlyT1, regulate the concentration of glycine in the synaptic cleft, thereby modulating the activity of both inhibitory GlyRs and excitatory NMDA receptors. nih.govnih.gov The binding of glycine to GlyT1 and its subsequent transport is a key mechanism for terminating glycinergic neurotransmission. Blockade of GlyT1 can lead to an increase in extracellular glycine levels, potentiating NMDA receptor currents and long-term potentiation (LTP). nih.gov

Advanced Analytical Method Development for Glycine, N 2,3 Dimercapto 1 Oxopropyl

Development of Sensitive and Selective Detection Methods

Ensuring the sensitive and selective detection of Glycine (B1666218), N-(2,3-dimercapto-1-oxopropyl)- is critical for its study in biological and pharmaceutical contexts. The presence of the thiol groups dictates the choice of analytical strategies, which often aim to overcome challenges like the potential for oxidation. A range of methods, from established spectrophotometry to modern biosensors, can be applied.

Spectrophotometric methods offer a simple and cost-effective approach for thiol detection, though they may sometimes lack specificity. mdpi.combohrium.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), provide excellent separation capabilities, which is crucial for distinguishing the target compound from other structurally similar molecules. mdpi.combohrium.com For real-time monitoring, electrochemical methods are valuable, although they can be susceptible to interference from other electroactive species in the sample. mdpi.combohrium.comnih.gov

More recent advancements have introduced highly sensitive and selective platforms. Fluorescent sensors based on carbon dots and graphene quantum dots have emerged as a breakthrough for biothiol analysis. mdpi.com Another innovative approach is the use of Surface Plasmon Resonance (SPR)-based biosensors. While a specific SPR sensor for Glycine, N-(2,3-dimercapto-1-oxopropyl)- has not been detailed, the development of an enzymatic SPR biosensor for glycine detection demonstrates the potential of this technology. nih.gov Such a system uses enzymes immobilized on a gold chip to catalyze a reaction with the analyte, which is then detected as a change in the refractive index. nih.gov

| Analytical Method | Principle | Advantages | Limitations | Reported LOD/LOQ (for related compounds) |

|---|---|---|---|---|

| Spectrophotometry | Colorimetric reaction (e.g., with Ellman's reagent) | Simple, cost-effective mdpi.combohrium.com | Lower specificity, potential for interference mdpi.combohrium.com | N/A |

| HPLC | Chromatographic separation based on polarity | Excellent separation, high resolution mdpi.combohrium.com | Longer analysis times, requires derivatization for some detectors mdpi.combohrium.com | N/A |

| Electrochemical Methods | Measures current from redox reactions at an electrode | Real-time monitoring, high sensitivity mdpi.combohrium.com | Susceptible to interference from other electroactive species mdpi.combohrium.com | N/A |

| SPR-Based Biosensor | Enzyme-catalyzed reaction on a sensor chip causes a detectable change in refractive index nih.gov | High specificity (if enzyme is specific), label-free detection | Requires specific enzyme, potential for matrix effects | LOD: 9.95 mM, LOQ: 33.19 mM (for Glycine) nih.gov |

Quantification Methodologies in Complex Matrices

Quantifying Glycine, N-(2,3-dimercapto-1-oxopropyl)- in complex matrices such as blood plasma, cell lysates, or plant extracts presents significant challenges, primarily due to the compound's reactivity and the presence of numerous interfering substances. mdpi.comunipd.it Methodologies must incorporate meticulous sample preparation and highly selective analytical techniques.

A critical first step in the analysis of thiols from biological samples is sample handling to preserve the native redox state. researchgate.net Unintended oxidation of the thiol groups during sample preparation can lead to inaccurate quantification. researchgate.net To prevent this, quenching strategies are employed, often involving the use of alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM), which form stable thioether bonds with free sulfhydryl groups. researchgate.net

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful and widely used technique for the quantification of small molecules in complex mixtures. unipd.itnews-medical.net It combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov For thiol analysis, derivatization is often employed to enhance chromatographic retention and detection sensitivity. A common derivatizing agent is 4,4'-dithiodipyridine (DTDP), which reacts with thiols to form a derivative that can be readily analyzed by HPLC-MS. unipd.it

| Technique | Sample Preparation Steps | Application Matrix | Key Advantages |

|---|---|---|---|

| HPLC with UV/Fluorescence Detection | Protein precipitation, derivatization with a chromophore/fluorophore | Biological fluids, pharmaceuticals mdpi.com | Good sensitivity with derivatization |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to increase volatility, extraction | Environmental samples, food news-medical.net | Excellent separation for volatile compounds news-medical.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Thiol protection (alkylation), solid-phase extraction (SPE), derivatization (e.g., with DTDP) unipd.itresearchgate.net | Blood plasma, plant extracts, cellular lysates nih.govunipd.it | High selectivity and sensitivity, structural confirmation nih.gov |

Techniques for Purity Assessment and Contaminant Identification

The assessment of purity and the identification of contaminants are essential for the quality control of any chemical compound. For Glycine, N-(2,3-dimercapto-1-oxopropyl)-, potential impurities could include starting materials, by-products from synthesis, or degradation products such as its oxidized forms.

Chromatographic techniques are the cornerstone of purity assessment. HPLC, with a suitable detector like a UV-Vis or Diode Array Detector (DAD), can separate the main compound from its impurities. The purity is often estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For the identification of these separated impurities, mass spectrometry is indispensable. news-medical.net Hyphenated techniques like LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) provide both the retention time from the chromatography and the mass-to-charge ratio (m/z) from the mass spectrometer for each component. news-medical.net This data allows for the confident identification of known contaminants and the tentative identification of unknown structures.

A primary degradation pathway for thiols involves oxidation. mdpi.com Interaction with reactive oxygen species can convert the thiol groups (R-SH) first to sulfenic acids (R-SOH), then to sulfinic acids (R-SO₂H), and finally to sulfonic acids (R-SO₃H), which is the terminal oxidation product. mdpi.com These oxidized species would have distinct masses and could be identified as potential contaminants using MS.

Advanced Mass Spectrometry for Molecular Fingerprinting and Structural Elucidation

Advanced mass spectrometry techniques offer unparalleled depth in the structural analysis of molecules like Glycine, N-(2,3-dimercapto-1-oxopropyl)-. These methods go beyond simple mass determination to provide detailed structural insights and unique molecular fingerprints.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is a key tool for elucidating molecular structures. news-medical.net In this technique, the parent ion of the compound is selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions are analyzed to piece together the molecule's structure. For Glycine, N-(2,3-dimercapto-1-oxopropyl)-, fragmentation would be expected to occur at the amide bond, yielding characteristic ions corresponding to the glycine portion and the N-(2,3-dimercaptopropionyl) portion. Analyzing these fragments confirms the connectivity of the molecule. nih.gov

Molecular Fingerprinting: Mass spectrometry imaging (MSI) is an advanced technique that can map the spatial distribution of molecules within a sample, creating a chemical fingerprint. unimi.it While often used for tissues or surfaces, it demonstrates the ability of MS to generate complex, molecule-specific data profiles. Another emerging method is precursor ion fingerprinting, which identifies structural motifs by matching the tandem spectra of an unknown molecule against a library of product-ion spectra from known precursor ions. news-medical.net

Analysis of Metal Chelation: Given the two sulfhydryl groups, Glycine, N-(2,3-dimercapto-1-oxopropyl)- is a potential metal-chelating agent. Native mass spectrometry, particularly native electrospray ionization (ESI-MS), is a powerful method for studying noncovalent interactions, such as those between a small molecule and a metal ion. nih.gov By infusing a metal salt (e.g., FeCl₃) into the sample solution before ESI-MS analysis, one can observe the formation of a complex between the compound and the metal ion (e.g., Fe³⁺). researchgate.net This is detected as a new peak with a specific mass shift corresponding to the mass of the ion-bound complex, confirming the chelating properties of the molecule. nih.govresearchgate.net This approach can be used to discover and characterize metal-binding compounds within complex biological mixtures. nih.gov

| Parent Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Fragment m/z | Structural Information Gained |

|---|---|---|---|---|

| [M+H]⁺ | b-ion | 2,3-dimercapto-1-oxopropyl cation | ~121.98 | Confirms the dimercaptopropionyl moiety |

| y-ion | Glycine cation | ~76.04 | Confirms the glycine moiety | |

| [M-H]⁻ | Fragment 1 | Deprotonated 2,3-dimercaptopropionic acid | ~135.00 | Confirms the dimercaptopropionyl moiety |

| Fragment 2 | Deprotonated Glycine fragment | ~74.02 | Confirms the glycine moiety |

Note: Predicted m/z values are approximate and based on monoisotopic masses. Actual values may vary based on instrument calibration and resolution.

Theoretical Frameworks and Future Research Directions

Development of Predictive Models for the Chemical Compound's Reactivity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a crucial step in forecasting the reactivity and biological interactions of novel compounds like Glycine (B1666218), N-(2,3-dimercapto-1-oxopropyl)-. nih.govmdpi.com These computational tools correlate a molecule's physicochemical properties with its activity, enabling the screening of large chemical libraries and reducing reliance on extensive experimental testing. mdpi.comyoutube.com

For Glycine, N-(2,3-dimercapto-1-oxopropyl)-, a QSAR model would focus on descriptors derived from its distinct structural features: the two thiol groups, the amide bond, and the carboxylic acid moiety. The general workflow for developing such a model involves generating molecular descriptors, screening them for relevance, and building a mathematical relationship with a known activity. youtube.com

Future research would involve:

Descriptor Calculation: Calculating a wide range of 2D and 3D descriptors. mdpi.com These would capture constitutional, topological, and quantum chemical properties. For this specific compound, descriptors related to the sulfur atoms, such as their polarizability and electronegativity, would be particularly important. nih.gov

Model Building: Employing machine learning algorithms like Support Vector Machines (SVM), Partial Least Squares (PLS), or Genetic Algorithms (GA) to construct the predictive model. nih.govmdpi.comnih.gov

Validation: Rigorous internal and external validation to ensure the model's robustness and predictive power. mdpi.com The applicability domain of the model would also be defined to ensure predictions are reliable. mdpi.com

A hypothetical set of descriptors for a QSAR model of Glycine, N-(2,3-dimercapto-1-oxopropyl)- is presented below.

| Descriptor Class | Potential Descriptor Example | Relevance to the Compound |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophilicity/hydrophobicity, influencing bioavailability. |

| Topological | Wiener Index | Describes molecular branching and size. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates electron-donating/accepting capabilities, crucial for reactivity. |

| Functional Group Counts | Number of Thiol Groups (nSH) | Directly relates to its potential as a chelator or reducing agent. |

Exploration of the Compound's Role in Chemical Biology Research Tools

The dithiol functionality of Glycine, N-(2,3-dimercapto-1-oxopropyl)- makes it a prime candidate for development as a chemical biology research tool, particularly as a thiol-reactive probe or a chelating agent. nih.govscbt.com

Thiol-reactive probes are invaluable for detecting and quantifying biologically important thiols like cysteine and glutathione (B108866), or for studying protein structure and function by selectively modifying cysteine residues. nih.govscbt.com Probes can be designed to produce a fluorescent or colorimetric signal upon reaction with a target. nih.gov The vicinal thiols on Glycine, N-(2,3-dimercapto-1-oxopropyl)- could be exploited to create probes that bind to specific targets, potentially mimicking the action of key nucleophilic residues in enzymes. nih.gov

Furthermore, the ability of dithiol compounds to chelate heavy metals is well-established. wikipedia.org Agents like 2,3-dimercaptosuccinic acid (DMSA) are used in medicine for this purpose. wikipedia.orgaiimsrishikesh.edu.in Glycine, N-(2,3-dimercapto-1-oxopropyl)- could be investigated as a novel chelating agent. Its glycine component may influence its solubility, cell permeability, and biological targeting compared to existing dithiol chelators.

Future research directions include:

Probe Design: Synthesizing derivatives where the compound is linked to a fluorophore. The quenching of fluorescence could be reversed upon the compound's interaction with its target, creating a "turn-on" sensor. acs.org

Chelation Studies: Investigating the binding affinity and selectivity of Glycine, N-(2,3-dimercapto-1-oxopropyl)- for various heavy metal ions.

Biological Imaging: Using fluorescently tagged versions for imaging thiols or metal ions within living cells. acs.org

Potential for Integration in Advanced Material Science Applications

In material science, the thiol-ene reaction has emerged as a highly efficient "click chemistry" method for polymer synthesis and surface modification. wikipedia.orgnih.gov This reaction involves the radical-mediated addition of a thiol to an alkene (ene), proceeding with high yield and stereoselectivity under mild conditions. wikipedia.orgcapes.gov.br

Glycine, N-(2,3-dimercapto-1-oxopropyl)-, with its two thiol groups, can act as a cross-linking agent, connecting polymer chains that have alkene functionalities. This could be used to create hydrogels, elastomers, or other functional materials. The presence of the glycine unit could impart biocompatibility or other desirable properties to the resulting material.

Potential applications in material science include:

Polymer Synthesis: Use as a monomer or cross-linker in photopolymerization reactions to form uniform polymer networks. wikipedia.org

Surface Patterning: Covalently attaching the compound to surfaces to alter their properties, such as making them biocompatible or providing sites for further functionalization. scbt.com

Dendrimer Synthesis: Employing the compound in the stepwise construction of dendrimers, which have applications in drug delivery and nanoengineering. wikipedia.org

Biomaterial Development: Creating dynamic materials that can respond to stimuli, leveraging the redox-reactivity of the thiol groups. scbt.com

| Application Area | Role of the Compound | Potential Outcome/Product |

|---|---|---|

| Polymer Chemistry | Dithiol Cross-linker | Hydrogels, Elastomers |